molecular formula C17H17N3O B2707519 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea CAS No. 941987-56-0

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea

Cat. No.: B2707519
CAS No.: 941987-56-0
M. Wt: 279.343
InChI Key: CDOWGOVNEAROPH-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea is an organic compound that features both an indole and a phenylethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea can be synthesized through a multi-step process involving the reaction of indole derivatives with phenylethyl isocyanate. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Indole oxides and phenylethyl oxides.

    Reduction: Indole amines and phenylethyl amines.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the urea group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-(1H-indol-3-yl)-3-(2-phenylethyl)urea: Similar structure but with a different substitution pattern on the phenylethyl group.

    1-(1H-indol-3-yl)-3-(1-phenylpropyl)urea: Features a propyl group instead of an ethyl group.

    1-(1H-indol-3-yl)-3-(1-phenylbutyl)urea: Contains a butyl group, leading to different physicochemical properties.

Uniqueness: 1-(1H-indol-3-yl)-3-(1-phenylethyl)urea is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The presence of both indole and phenylethyl groups provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

1-(1H-indol-3-yl)-3-(1-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)19-17(21)20-16-11-18-15-10-6-5-9-14(15)16/h2-12,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOWGOVNEAROPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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